molecular formula C18H16F3NO6 B11489521 Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenoxycarbonyl)amino]phenyl}propanoate

Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenoxycarbonyl)amino]phenyl}propanoate

Cat. No.: B11489521
M. Wt: 399.3 g/mol
InChI Key: JHDMKHOPCAUVLU-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenoxycarbonyl)amino]phenyl}propanoate is a complex organic compound with a unique structure that includes trifluoromethyl, hydroxy, methoxy, and phenoxycarbonylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenoxycarbonyl)amino]phenyl}propanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-aminophenol, trifluoroacetic acid, and methyl acrylate.

    Step 1: The first step involves the protection of the amino group in 3-methoxy-4-aminophenol using a suitable protecting group such as a carbamate.

    Step 2: The protected intermediate is then reacted with trifluoroacetic acid to introduce the trifluoromethyl group.

    Step 3: The resulting intermediate undergoes a condensation reaction with methyl acrylate to form the desired product.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions, with the use of appropriate solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenoxycarbonyl)amino]phenyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenoxycarbonyl)amino]phenyl}propanoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: It is explored for its use in the development of advanced materials, including polymers and coatings with unique properties such as hydrophobicity and thermal stability.

    Biological Research: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industrial Applications: It is investigated for its potential use as a specialty chemical in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenoxycarbonyl)amino]phenyl}propanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins, leading to modulation of their activity.

    Pathways Involved: It can influence biochemical pathways related to inflammation, cell proliferation, and apoptosis.

    Effects: The compound’s effects are mediated through its ability to bind to active sites or allosteric sites on target molecules, altering their function and leading to therapeutic or biological outcomes.

Comparison with Similar Compounds

Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenoxycarbonyl)amino]phenyl}propanoate can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds

    • Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenylcarbamoyl)amino]phenyl}propanoate
    • Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(benzoylamino)phenyl}propanoate
  • Uniqueness

    • The presence of the phenoxycarbonylamino group distinguishes it from other similar compounds, providing unique chemical and biological properties.
    • The trifluoromethyl group imparts increased lipophilicity and metabolic stability, enhancing its potential as a pharmaceutical candidate.

Properties

Molecular Formula

C18H16F3NO6

Molecular Weight

399.3 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-[3-methoxy-4-(phenoxycarbonylamino)phenyl]propanoate

InChI

InChI=1S/C18H16F3NO6/c1-26-14-10-11(17(25,15(23)27-2)18(19,20)21)8-9-13(14)22-16(24)28-12-6-4-3-5-7-12/h3-10,25H,1-2H3,(H,22,24)

InChI Key

JHDMKHOPCAUVLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)OC)(C(F)(F)F)O)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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